
N-butylmethanesulfonamide
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Overview
Description
Sulfonamides are a class of organic compounds characterized by a sulfonyl group (SO₂) linked to an amine. These compounds share a sulfonamide backbone but differ in substituents, leading to variations in physical properties, reactivity, and applications.
Comparison with Similar Compounds
Structural and Functional Differences
(a) N-n-Butylbenzenesulfonamide (BBSA)
- Structure : Benzene ring attached to a sulfonyl group, with an n-butylamine substituent.
- Key Features : The aromatic benzene ring increases hydrophobicity and thermal stability compared to aliphatic sulfonamides.
- Applications : Used as a plasticizer and intermediate in polymer synthesis due to its stability.
(b) 4-Amino-N-butyl-N-methylbenzenesulfonamide
- Structure: Benzene ring with sulfonamide linked to both butyl and methyl groups, plus an amino substituent at the para position.
(c) N,N-Dimethylmethanesulfonamide
- Structure : Methanesulfonamide with two methyl groups attached to the nitrogen.
- Key Features : Compact structure with high polarity due to the sulfonyl group and methyl substituents.
- Applications : Used as a solvent or reagent in organic synthesis due to its stability and miscibility with polar solvents.
Data Tables: Comparative Analysis
Stability and Reactivity
- BBSA’s aromatic structure confers resistance to hydrolysis, whereas aliphatic sulfonamides like N,N-Dimethylmethanesulfonamide may degrade under strong acidic or basic conditions .
- The amino group in 4-Amino-N-butyl-N-methylbenzenesulfonamide may increase susceptibility to oxidation, necessitating inert storage conditions .
Properties
Molecular Formula |
C5H13NO2S |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
N-butylmethanesulfonamide |
InChI |
InChI=1S/C5H13NO2S/c1-3-4-5-6-9(2,7)8/h6H,3-5H2,1-2H3 |
InChI Key |
XXXZQWGEVVOWFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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